molecular formula C17H20N2O4S B11169201 2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide

2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide

Cat. No.: B11169201
M. Wt: 348.4 g/mol
InChI Key: XSSZVJBSWWJCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide is a chemical compound with the molecular formula C17H20N2O4S and a molecular weight of 348.42 g/mol . This compound is known for its unique chemical structure, which includes a phenoxy group, a sulfamoylphenyl group, and a butanamide backbone. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide typically involves the reaction of 2-phenoxybutanamide with 4-sulfamoylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

2-phenoxy-N-[(4-sulfamoylphenyl)methyl]butanamide

InChI

InChI=1S/C17H20N2O4S/c1-2-16(23-14-6-4-3-5-7-14)17(20)19-12-13-8-10-15(11-9-13)24(18,21)22/h3-11,16H,2,12H2,1H3,(H,19,20)(H2,18,21,22)

InChI Key

XSSZVJBSWWJCDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.